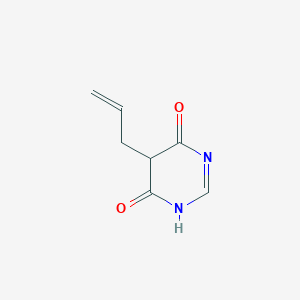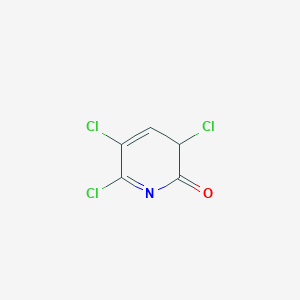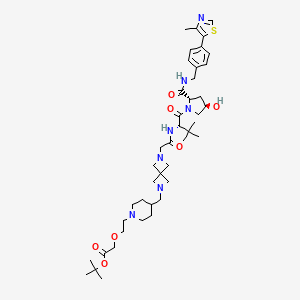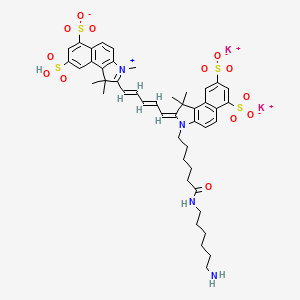
Tnik-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Traf2 and Nck interacting kinase inhibitor 9 (Tnik-IN-9) is a small molecule inhibitor that targets the Traf2 and Nck interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has gained attention due to its potential therapeutic applications in cancer and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the compound towards TNIK.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening for intermediates, and employing automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tnik-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities.
Scientific Research Applications
Tnik-IN-9 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potential in inhibiting the growth and proliferation of cancer cells by targeting TNIK, which is involved in tumorigenesis.
Neurological Disorders: The compound is being investigated for its role in modulating neuronal growth, differentiation, and synaptic formation, making it a candidate for treating neurological disorders.
Drug Resistance: This compound may help overcome drug resistance in cancer therapy by modulating signaling pathways associated with TNIK.
Cell Signaling Studies: Researchers use this compound to study the Wnt signaling pathway and its implications in various biological processes.
Mechanism of Action
Tnik-IN-9 exerts its effects by binding to the active site of TNIK, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that rely on TNIK activity, leading to the suppression of cancer cell growth and survival . The compound specifically targets the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Tnik-IN-9 is compared with other TNIK inhibitors such as NCB-0846 and other small-molecule inhibitors targeting the Wnt signaling pathway . The uniqueness of this compound lies in its high specificity and potency in inhibiting TNIK, making it a promising candidate for therapeutic applications. Similar compounds include:
Properties
Molecular Formula |
C24H21N7O3S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R)-4-[4-[2-(1,3-benzodioxol-5-ylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-2-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1 |
InChI Key |
LNYDQACVZRTKLO-XMMPIXPASA-N |
Isomeric SMILES |
C[C@@](C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |
Canonical SMILES |
CC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)
![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)
![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12364994.png)

![[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] acetate](/img/structure/B12365007.png)

![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)


